Cyclohexyl 3-aminopropanoate hydrochloride Cyclohexyl 3-aminopropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 133273-81-1
VCID: VC3022247
InChI: InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H
SMILES: C1CCC(CC1)OC(=O)CCN.Cl
Molecular Formula: C9H18ClNO2
Molecular Weight: 207.7 g/mol

Cyclohexyl 3-aminopropanoate hydrochloride

CAS No.: 133273-81-1

Cat. No.: VC3022247

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7 g/mol

* For research use only. Not for human or veterinary use.

Cyclohexyl 3-aminopropanoate hydrochloride - 133273-81-1

Specification

CAS No. 133273-81-1
Molecular Formula C9H18ClNO2
Molecular Weight 207.7 g/mol
IUPAC Name cyclohexyl 3-aminopropanoate;hydrochloride
Standard InChI InChI=1S/C9H17NO2.ClH/c10-7-6-9(11)12-8-4-2-1-3-5-8;/h8H,1-7,10H2;1H
Standard InChI Key RKWBJOOSUVBSAI-UHFFFAOYSA-N
SMILES C1CCC(CC1)OC(=O)CCN.Cl
Canonical SMILES C1CCC(CC1)OC(=O)CCN.Cl

Introduction

Chemical Identity and Structural Characteristics

Cyclohexyl 3-aminopropanoate hydrochloride is an aminopropanoate ester with a cyclohexyl group, existing as a hydrochloride salt. The compound is characterized by a primary amine functional group at the terminal position of the propanoate chain and a cyclohexyl ester group. Its molecular structure provides distinct chemical properties that make it valuable in various applications.

Basic Chemical Information

The compound possesses the following fundamental chemical identifiers:

ParameterValue
CAS Registry Number133273-81-1
Molecular FormulaC₉H₁₈ClNO₂
Molecular Weight207.70 g/mol
IUPAC Namecyclohexyl 3-aminopropanoate;hydrochloride
InChI KeyRKWBJOOSUVBSAI-UHFFFAOYSA-N
SMILES NotationC1CCC(CC1)OC(=O)CCN.Cl
Parent CompoundCyclohexyl 3-aminopropanoate (CID 54269871)

The structure consists of a 3-aminopropanoate moiety where the carboxylic acid function forms an ester with cyclohexanol, while the amino group exists as a hydrochloride salt . This salt formation significantly affects the compound's solubility and stability in various solvents.

Structural Features

The compound contains several key structural features that determine its chemical behavior:

  • Primary amine group: Provides nucleophilic properties and hydrogen bonding capabilities

  • Ester linkage: Susceptible to hydrolysis under acidic or basic conditions

  • Cyclohexyl ring: Contributes lipophilicity and steric bulk

  • Hydrochloride salt form: Enhances water solubility compared to the free base

These structural elements collectively contribute to the compound's reactivity profile and physico-chemical properties .

Physical and Chemical Properties

Cyclohexyl 3-aminopropanoate hydrochloride possesses distinctive physical and chemical properties that influence its handling, storage, and applications in research and industrial settings.

Physical Properties

The compound typically appears as a crystalline solid at room temperature. While specific melting point data for this exact compound is limited in the available literature, similar amino acid ester hydrochlorides typically exhibit melting points in the range of 150-200°C .

Solubility Properties

As a hydrochloride salt, the compound demonstrates enhanced solubility in polar solvents compared to its free base form. The typical solubility pattern is as follows:

Solvent TypeSolubility
WaterGood to excellent
Lower alcohols (methanol, ethanol)Good
AcetonitrileModerate
DichloromethaneLimited
Ethyl acetatePoor
Hexanes/petroleum ethersVery poor

The hydrochloride salt formation significantly improves aqueous solubility, which is particularly advantageous for biological testing and pharmaceutical applications .

Chemical Reactivity

Cyclohexyl 3-aminopropanoate hydrochloride exhibits reactivity patterns consistent with its functional groups:

  • The primary amine can participate in various nucleophilic substitution reactions, forming amides, imines, or undergoing alkylation

  • The ester group is susceptible to hydrolysis, particularly under basic conditions

  • As a hydrochloride salt, it can be converted to the free base through treatment with bases such as sodium bicarbonate or sodium hydroxide

  • The compound can serve as a building block in peptide synthesis and other condensation reactions

Synthesis Methods

Several synthetic approaches can be employed to prepare cyclohexyl 3-aminopropanoate hydrochloride, with the choice of method depending on available starting materials, scale, and specific requirements.

From Beta-Alanine and Cyclohexanol

One common synthesis route involves the esterification of beta-alanine (3-aminopropanoic acid) with cyclohexanol, followed by salt formation:

  • Direct esterification of beta-alanine with cyclohexanol under acidic conditions (sulfuric acid or p-toluenesulfonic acid) with azeotropic removal of water

  • Treatment of the resulting ester with hydrogen chloride gas or concentrated hydrochloric acid to form the hydrochloride salt

  • Recrystallization from appropriate solvent systems to obtain the pure product

This approach typically provides moderate to good yields but may require careful control of reaction conditions to minimize side reactions.

Alternative Synthetic Routes

Alternative synthetic pathways may include:

  • Transesterification of methyl or ethyl 3-aminopropanoate with cyclohexanol followed by salt formation

  • Nucleophilic substitution of cyclohexyl 3-halopropanoate with azide, followed by reduction and hydrochloride salt formation

  • Arndt-Eistert homologation of cyclohexyl 2-aminoacetate derivatives

These alternative routes may offer advantages depending on specific requirements such as scale, availability of starting materials, or stereochemical considerations .

Analytical Characterization

Proper characterization of cyclohexyl 3-aminopropanoate hydrochloride is essential for confirming identity, assessing purity, and ensuring quality control in research and industrial applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of cyclohexyl 3-aminopropanoate hydrochloride in deuterated solvents typically exhibits the following characteristic signals:

Proton TypeChemical Shift (ppm)MultiplicityIntegration
-NH₃⁺~7.5-8.5Broad singlet3H
-CH₂-NH₃⁺~3.0-3.2Triplet2H
-CH₂-CO-~2.7-2.9Triplet2H
Cyclohexyl -CH-~4.7-4.9Multiplet1H
Cyclohexyl -CH₂-~1.2-1.9Complex multiplets10H

The ¹³C NMR spectrum would typically show signals for the carbonyl carbon (~170-175 ppm), the cyclohexyl methine carbon (~73-75 ppm), the two propanoate chain carbons (~30-36 ppm and ~35-40 ppm), and the cyclohexyl methylene carbons (~23-32 ppm) .

Infrared (IR) Spectroscopy

Key IR spectral features would include:

  • N-H stretching bands (~3000-3100 cm⁻¹)

  • C=O stretching band for the ester (~1730-1750 cm⁻¹)

  • C-O stretching for the ester (~1150-1250 cm⁻¹)

  • C-N stretching (~1080-1130 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis typically reveals a molecular ion peak corresponding to the free base (M⁺-HCl, m/z 171) rather than the hydrochloride salt itself, along with characteristic fragmentation patterns .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) can be employed for purity assessment and quality control, typically using reverse-phase conditions with UV detection. Common HPLC parameters include:

  • Column: C18 reversed-phase

  • Mobile phase: Mixture of acetonitrile or methanol with water, containing ionic modifiers such as ammonium acetate or phosphate buffer

  • Detection: UV at 210-220 nm

  • Retention time: System-dependent, but typically in the range of 3-10 minutes under standard gradient conditions

Applications and Uses

Cyclohexyl 3-aminopropanoate hydrochloride finds applications across several scientific and industrial domains, leveraging its unique structural features and reactivity.

Synthetic Organic Chemistry

The compound serves as a valuable building block in organic synthesis, particularly for:

  • Preparation of more complex amino acid derivatives and peptides

  • Synthesis of biologically active compounds, including enzyme inhibitors

  • Development of chiral auxiliaries for asymmetric synthesis

  • Production of specialized polymers and materials

Biochemical Research

In biochemical contexts, the compound has potential applications in:

  • Enzyme inhibition studies, particularly for esterases and proteases

  • Investigation of metabolic pathways involving amino acid derivatives

  • Probing structure-activity relationships in receptor binding studies

  • Development of biochemical assays and reagents

Industrial Applications

The industrial relevance of cyclohexyl 3-aminopropanoate hydrochloride includes:

  • Pharmaceutical intermediate in drug synthesis

  • Component in specialty polymers and materials

  • Reagent in fine chemical manufacturing

  • Potential use in agricultural chemistry for pesticide or herbicide development

CompoundStructural DifferenceReported Biological Activities
Cyclohexyl 3-aminopropanoate (free base)Lacks hydrochloride groupEnzyme substrate, potential neuromodulatory effects
Methyl 3-aminopropanoate hydrochlorideContains methyl instead of cyclohexyl groupPrecursor for neurotransmitter synthesis, enzyme modulation
3-Amino-N-cyclohexyl-N-ethylpropanamide hydrochlorideAmide instead of ester linkageEnhanced metabolic stability, receptor binding
(S)-Cyclohexyl 2-aminopropanoate hydrochlorideAdditional methyl group at alpha positionChiral compound with potential stereoselective effects

This comparative analysis suggests potential applications in neuropharmacology, enzyme modulation, and receptor-targeted therapies .

Future Perspectives and Research Directions

The continued study and application of cyclohexyl 3-aminopropanoate hydrochloride present several promising avenues for future research and development.

Synthetic Methodology Development

Opportunities for methodological advancements include:

  • Development of more efficient and environmentally friendly synthesis routes

  • Exploration of enzymatic approaches for stereoselective synthesis

  • Investigation of continuous flow processes for scaled production

  • Creation of novel derivatives with enhanced properties

Material Science Applications

The compound's unique combination of functional groups suggests potential applications in:

  • Development of specialized polymers with amine functionalities

  • Creation of surface-active agents for material modification

  • Design of controlled-release systems for agricultural applications

  • Formulation of novel coating materials with specific adhesion properties

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